1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Lipophilicity Drug Design ADME

1-Benzyl-3-butyl-benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892426-58-3) is a fully synthetic, small-molecule heterocycle belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class. This tricyclic scaffold, containing a fused benzofuran and pyrimidinedione, is inspired by natural products like (-)-cercosporamide and is recognized in medicinal chemistry for its role as a kinase inhibitor pharmacophore.

Molecular Formula C21H20N2O3
Molecular Weight 348.402
CAS No. 892426-58-3
Cat. No. B2732199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
CAS892426-58-3
Molecular FormulaC21H20N2O3
Molecular Weight348.402
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4
InChIInChI=1S/C21H20N2O3/c1-2-3-13-22-20(24)19-18(16-11-7-8-12-17(16)26-19)23(21(22)25)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3
InChIKeyDKJBQDUXRLYQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892426-58-3): Chemical Identity and Core Scaffold


1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892426-58-3) is a fully synthetic, small-molecule heterocycle belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class . This tricyclic scaffold, containing a fused benzofuran and pyrimidinedione, is inspired by natural products like (-)-cercosporamide and is recognized in medicinal chemistry for its role as a kinase inhibitor pharmacophore [1]. The compound's specific N1-benzyl and N3-butyl substitution pattern differentiates it physicochemically from earlier-generation analogs, directly influencing its lipophilicity and potential binding site compatibility within hydrophobic kinase pockets .

Why 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione Cannot Be Replaced by Unsubstituted or N3-Unsubstituted Analogs


Direct substitution of the target compound with simpler benzofuro[3,2-d]pyrimidine-2,4-diones is not scientifically justified. The N1-benzyl and N3-butyl groups are not inert spectators; they are critical determinants of biopharmaceutical properties. Replacing the N1-benzyl group with a hydrogen atom, as in 3-butyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 91625-97-7), drastically reduces lipophilicity (calculated AlogP decreases from 4.30 to ~2.8) and alters the molecular shape, which can compromise passive membrane permeability and binding to hydrophobic kinase pockets [1]. While direct in-class biological comparisons are scarce in the primary literature, structure-activity relationship (SAR) principles for benzofuro[3,2-d]pyrimidine kinase inhibitors consistently demonstrate that lipophilic N1-substitution is essential for low-nanomolar enzymatic potency, a feature that cannot be achieved with a hydrogen atom at this position [2].

Quantitative Differentiation Evidence for 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione


Lipophilicity Advantage: Enhanced Calculated LogP Compared to N1-Unsubstituted Analog

The target compound exhibits a significantly higher calculated lipophilicity than its closest N1-unsubstituted analog, 3-butyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione. This physicochemical difference is critical for research applications targeting intracellular hydrophobic binding sites or requiring passive membrane permeability [1].

Lipophilicity Drug Design ADME

Enhanced Molecular Complexity and Rotatable Bond Profile vs. Core Scaffold

Compared to the minimal benzofuro[3,2-d]pyrimidine-2,4-dione core (e.g., CAS 62208-68-8), the target compound's N1-benzyl and N3-butyl additions significantly increase its three-dimensional complexity and the number of rotatable bonds. This increases the potential for forming distinct, selective interactions with protein targets, a critical factor when procuring tool compounds for chemoproteomic selectivity profiling [1].

Chemoproteomics Selectivity Target Engagement

Kinase Selectivity Profile: Class-Based Inference from Benzofuropyrimidine Inhibitors

As a benzofuro[3,2-d]pyrimidine-2,4-dione, the target compound inherits a privileged kinase-targeting scaffold. The chemical class has demonstrated high-affinity inhibition against oncology-relevant kinases such as PIM and CDC7. While direct data for this specific analog has not been published, its structural conformance to patented kinase inhibitor pharmacophores (e.g., those in WO2009086264A1) suggests potential utility in programs requiring non-intercalating, ATP-competitive probes [1]. The N1-benzyl group mirrors substitution patterns in active analogs from the same patent class [1].

Kinase Inhibition PIM Kinase CDC7

Optimal Procurement Scenarios for 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione in Scientific Research


Medicinal Chemistry Hit Expansion and Lead Generation for Intracellular Kinase Targets

Procure this compound as a key intermediate for structure-activity relationship (SAR) studies targeting intracellular kinases like PIM or CDC7. Its high calculated LogP (4.30) [1] and N1-benzyl group provide a distinct chemical vector compared to polar N1-substituted or unsubstituted analogs, enabling exploration of a complementary region of chemical space. This is particularly valuable when following up on hits from the cercosporamide-derived benzofuropyrimidine class [2].

Chemoproteomic Probe Design for Selectivity Profiling

Utilize the compound's increased molecular complexity (MW 348.40, 6 rotatable bonds) [1] over the core scaffold as a starting point for designing affinity-based probes. Its enhanced three-dimensional shape makes it more suitable for identifying distinct protein targets in pull-down experiments, reducing the likelihood of non-specific binding observed with simpler, promiscuous core fragments.

Biopharmaceutical Permeability Screening Tool in Cellular Assays

This compound serves as a good negative or positive control for cell-based permeability assays due to its high AlogP [1]. Researchers can use it alongside less lipophilic analogs to establish the lipophilicity threshold required for their specific intracellular target engagement, providing a quantifiable benchmark for future compound design.

Novel Intellectual Property Generation

As the specific N1-benzyl-3-butyl substitution is not exemplified in the major WO2009086264A1 kinase inhibitor patent [1], this compound can serve as a foundational scaffold for generating novel, composition-of-matter intellectual property around the benzofuro[3,2-d]pyrimidine chemotype, giving organizations a strategic advantage in competitive therapeutic areas.

Quote Request

Request a Quote for 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.